An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Amino-4-thiazoleacetic Acid: Properties, Synthesis, and Applications
Introduction
2-Amino-4-thiazoleacetic acid is a heterocyclic compound featuring a core thiazole ring substituted with both an amino group and an acetic acid moiety. This unique bifunctional structure makes it a highly valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry.[1][2] Its scaffold is a key component in a variety of biologically active molecules, most notably as a crucial side chain in several semi-synthetic cephalosporin antibiotics.[3][4][5] The presence of the amino group, the carboxylic acid, and the thiazole ring itself provides multiple reactive sites, allowing for diverse chemical modifications. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 2-Amino-4-thiazoleacetic acid for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
2-Amino-4-thiazoleacetic acid typically appears as a white to light beige or light orange crystalline powder.[1][6][7] Its structural and physical properties are fundamental to its application in synthesis and material science.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂S | [3][6][7][8][9] |
| Molecular Weight | 158.18 g/mol | [3][6][9] |
| CAS Number | 29676-71-9 | [3][6][7][9] |
| Melting Point | 130 °C (decomposes) | [3][7][8] |
| Boiling Point | ~399.0 °C (Predicted) | [3][7][8] |
| Density | ~1.6 g/cm³ (Estimate) | [8] |
| Water Solubility | 6.5 g/L (at 20 °C) | [7][8] |
| Appearance | White to light beige/orange crystalline powder | [1][6][7] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methylene protons of the acetic acid group, a singlet for the proton on the thiazole ring (C5-H), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon of the acid, the methylene carbon, and the three distinct carbons of the thiazole ring, with the C2 carbon (bonded to the amino group) appearing at a characteristic downfield shift.[12]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, a sharp C=O stretch from the carbonyl group, and C=N and C-S stretching vibrations characteristic of the thiazole ring.[12][13]
Synthesis and Reactivity
The synthesis of the 2-aminothiazole core is a well-established area of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[12][13][14]
Hantzsch Thiazole Synthesis: A Fundamental Approach
The Hantzsch synthesis is a classic and widely used method for preparing thiazole derivatives.[13] For 2-aminothiazoles, this typically involves the condensation reaction between an α-haloketone (or an equivalent α-halo carbonyl compound) and a thiourea derivative.[13][14]
Caption: Pathway from building block to API.
Scaffold for Anticancer Agents
Researchers have extensively explored 2-aminothiazole derivatives as potential anticancer agents. By modifying the core structure, scientists have developed compounds with significant antiproliferative activity against various human cancer cell lines, including leukemia, lung, and breast cancer. [15]The ability to substitute different groups on the amino function and other positions of the thiazole ring allows for the fine-tuning of activity and selectivity.
Other Research Applications
Beyond pharmaceuticals, 2-Amino-4-thiazoleacetic acid has been used in materials science. It has been employed in the preparation of modified glassy carbon electrodes for the electrochemical determination of copper ions and in the synthesis of novel thiazole-based copolymers. [7][9][16]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-thiazoleacetate
This protocol is a foundational step in many synthetic routes that utilize the 2-Amino-4-thiazoleacetic acid scaffold. It is adapted from established Hantzsch synthesis procedures. [17] Objective: To synthesize the ethyl ester of 2-Amino-4-thiazoleacetic acid via cyclocondensation.
Materials:
-
Thiourea
-
Ethyl 4-chloroacetoacetate
-
Water
-
Ammonia solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation of Thiourea Solution: In a round-bottom flask equipped with a magnetic stirrer, suspend thiourea (e.g., 40g) in water (e.g., 100ml). [17]Stir for approximately 20 minutes to dissolve.
-
Cooling: Cool the solution to 0°C using an ice bath. [17]3. Addition of Haloester: While maintaining the temperature between 0-3°C, add ethyl 4-chloroacetoacetate (e.g., 68.5ml) dropwise over a period of about 2 hours. [17]A slow, controlled addition is crucial to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature (0-3°C) for an additional 3 hours. [17]5. Neutralization and Precipitation: Adjust the pH of the reaction mixture to 7 using an ammonia solution. [17]A white crystalline solid, the intermediate ethyl 2-amino-4-thiazoleacetate, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a product of higher purity.
Safety and Handling
2-Amino-4-thiazoleacetic acid is classified as an irritant. [3]It may cause skin, eye, and respiratory system irritation. [3][6][18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. [20][21]If dust generation is likely, a NIOSH-approved respirator should be used. [22][20]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust. [19][20]Avoid contact with skin and eyes. [19][21]After handling, wash hands thoroughly. [20]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [19][20]Storage under refrigerated temperatures and protection from moisture is recommended. [22]* Spills: In case of a spill, dampen the solid material with water to prevent dust formation, then sweep it into a suitable container for disposal. [22] The toxicological properties of this substance have not been fully investigated, and it should be handled with care at all times. [20]
References
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Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. 20
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
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